1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features an imidazole ring, a morpholine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled methods . One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Imidazol-4-ylethylamino)methyl-2-methoxyphenoxy-3-morpholin-4-ylpropan-2-ol
- 2-(2-Imidazol-1-ylethylamino)methyl-4-methoxyphenoxy-3-morpholin-4-ylpropan-2-ol
Uniqueness
1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both imidazole and morpholine rings in the same molecule allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-[(2-imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-26-20-12-17(13-21-4-6-24-7-5-22-16-24)2-3-19(20)28-15-18(25)14-23-8-10-27-11-9-23/h2-3,5,7,12,16,18,21,25H,4,6,8-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOTGZYRAIROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2C=CN=C2)OCC(CN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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